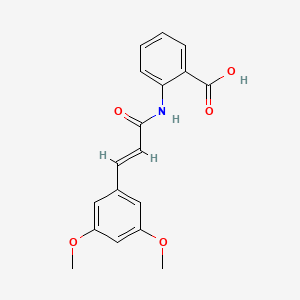
(E)-2-(3-(3,5-dimethoxyphenyl)acrylamido)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(3-(3,5-dimethoxyphenyl)acrylamido)benzoic acid is an organic compound that belongs to the class of amides It is characterized by the presence of a benzoic acid moiety linked to an acrylamide group, which is further substituted with a 3,5-dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(3,5-dimethoxyphenyl)acrylamido)benzoic acid typically involves the following steps:
Preparation of 3,5-dimethoxybenzaldehyde: This can be synthesized from 3,5-dimethoxytoluene through oxidation.
Formation of (E)-3-(3,5-dimethoxyphenyl)acrylic acid: This is achieved by a Knoevenagel condensation reaction between 3,5-dimethoxybenzaldehyde and malonic acid in the presence of a base such as piperidine.
Synthesis of this compound: The final step involves the reaction of (E)-3-(3,5-dimethoxyphenyl)acrylic acid with 2-aminobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
化学反应分析
Types of Reactions
(E)-2-(3-(3,5-dimethoxyphenyl)acrylamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are used.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of (E)-2-(3-(3,5-dimethoxyphenyl)ethylamido)benzoic acid.
Substitution: Formation of nitro or bromo derivatives of the compound.
科学研究应用
(E)-2-(3-(3,5-dimethoxyphenyl)acrylamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (E)-2-(3-(3,5-dimethoxyphenyl)acrylamido)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with similar structural features.
2,3-dimethoxybenzoic acid derivatives:
Uniqueness
(E)-2-(3-(3,5-dimethoxyphenyl)acrylamido)benzoic acid is unique due to its specific substitution pattern and the presence of both acrylamide and benzoic acid moieties. This combination of functional groups provides it with distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
属性
分子式 |
C18H17NO5 |
|---|---|
分子量 |
327.3 g/mol |
IUPAC 名称 |
2-[[(E)-3-(3,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C18H17NO5/c1-23-13-9-12(10-14(11-13)24-2)7-8-17(20)19-16-6-4-3-5-15(16)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b8-7+ |
InChI 键 |
CUXSXIZNONCTII-BQYQJAHWSA-N |
手性 SMILES |
COC1=CC(=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OC |
规范 SMILES |
COC1=CC(=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















